Mercury-202

Vue d'ensemble

Description

Mercury-202 is one of the naturally occurring isotopes of mercury, a transition metal with the chemical symbol Hg and atomic number 80. Mercury is unique among metals as it is liquid at room temperature. This compound, specifically, has an atomic mass of approximately 202 atomic mass units and is one of the stable isotopes of mercury, making it significant in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mercury-202 can be isolated from natural mercury sources through various methods. One common method involves the reduction of mercury(II) sulfide (cinnabar) with iron, which produces elemental mercury. The reaction is as follows:

HgS+Fe→Hg+FeS

Industrial Production Methods: In industrial settings, mercury is often extracted from cinnabar ore by heating it in the presence of oxygen. This process releases mercury vapor, which is then condensed into liquid mercury. The equation for this extraction is:

HgS+O2→Hg+SO2

The mercury obtained can then be purified and enriched to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Mercury-202, like other mercury isotopes, can undergo various chemical reactions, including:

Oxidation: Mercury can be oxidized to form mercury(II) oxide (HgO) when heated in the presence of oxygen.

2Hg+O2→2HgO

Reduction: Mercury(II) oxide can be reduced back to elemental mercury by heating.

2HgO→2Hg+O2

Substitution: Mercury can form amalgams with other metals, such as gold and silver, through substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, nitric acid.

Reducing Agents: Iron, carbon.

Conditions: High temperatures for oxidation and reduction reactions.

Major Products:

Oxidation: Mercury(II) oxide.

Reduction: Elemental mercury.

Substitution: Metal amalgams

Applications De Recherche Scientifique

Mercury-202 has several applications in scientific research:

Chemistry: Used as a tracer in studying the behavior of mercury in various chemical processes.

Biology: Employed in ecological and biogeochemical studies to understand the cycling of mercury in the environment.

Medicine: Utilized in the development of diagnostic tools and treatments for mercury poisoning.

Industry: Applied in the production of high-precision instruments and devices, such as thermometers and barometers .

Mécanisme D'action

Mercury-202 can be compared with other stable isotopes of mercury, such as Mercury-196, Mercury-198, Mercury-199, Mercury-200, Mercury-201, and Mercury-204. While all these isotopes share similar chemical properties, this compound is unique due to its specific atomic mass and its applications in precise scientific measurements and studies .

Comparaison Avec Des Composés Similaires

- Mercury-196

- Mercury-198

- Mercury-199

- Mercury-200

- Mercury-201

- Mercury-204

Mercury-202 stands out for its stability and its use in tracing and studying mercury’s environmental and biological pathways.

Propriétés

IUPAC Name |

mercury-202 | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg/i1+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHDDOUJBYECFT-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Hg] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[202Hg] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Hg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904800 | |

| Record name | Mercury, isotope of mass 202 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.970644 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14191-86-7 | |

| Record name | Mercury, isotope of mass 202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, isotope of mass 202 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

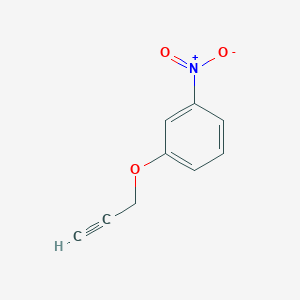

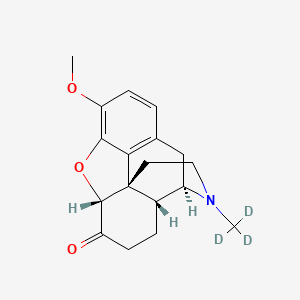

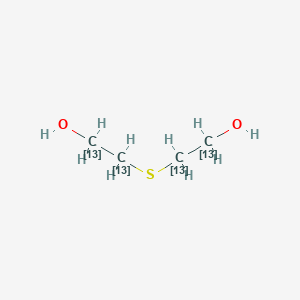

Synthesis routes and methods I

Procedure details

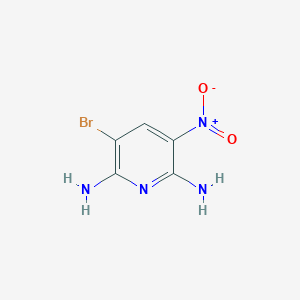

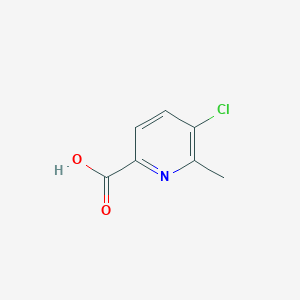

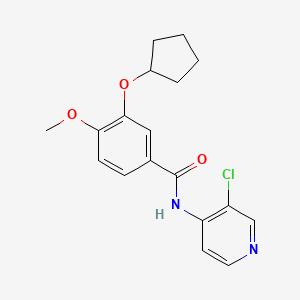

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.